3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione
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Overview
Description
3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione is a versatile chemical compound with a unique structure that enables it to be utilized in various scientific research applications. This compound is known for its potential in the synthesis of new drugs, studying biological processes, and developing advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as disiamylborane, dicyclohexylborane, and diisopinocamphenylborane . These reagents are often prepared in situ from BH3 due to their thermal instability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of cost-effective and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used in the synthesis of new chemical entities and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
3-Chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-chloro-1-[3-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-18(2)11-4-3-5-12(10-11)20-15(21)13(17)14(16(20)22)19-6-8-23-9-7-19/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPBSLPUXMGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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